

# what is the chemical structure of Antibacterial agent 43

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## Compound of Interest

Compound Name: Antibacterial agent 43

Cat. No.: B13906893

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## An In-Depth Technical Guide to Antibacterial Agent 43

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Antibacterial agent 43**, a novel synthetic molecule identified from patent WO2013030735A1, presents a promising scaffold for the development of new antimicrobial therapies. This technical guide provides a comprehensive overview of its chemical structure, available antibacterial activity, and the experimental methodologies relevant to its evaluation. The compound, chemically identified as N-(4-cyanophenyl)-2-(1-((3S,4R)-1-(cyclohexylmethyl)-3,4-dihydropiperidin-3-yl)-1H-pyrazol-4-yl)acetamide, features a unique combination of a pyrazole core linked to a substituted piperidine and an acetamide moiety. This document aims to furnish researchers and drug development professionals with the foundational knowledge required for further investigation and development of this potential antibacterial candidate.

### Chemical Structure

**Antibacterial agent 43** is a complex heterocyclic molecule with the systematic IUPAC name: N-(4-cyanophenyl)-2-(1-((3S,4R)-1-(cyclohexylmethyl)-3,4-dihydropiperidin-3-yl)-1H-pyrazol-4-yl)acetamide.

The core structure consists of a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted at two key positions:

- At the 1-position: A stereochemically defined (3S,4R)-1-(cyclohexylmethyl)-3,4-dihydropiperidin-3-yl group is attached. The piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom, is further substituted with a cyclohexylmethyl group on the nitrogen atom and two hydroxyl groups at the 3 and 4 positions with specific stereochemistry.
- At the 4-position: An acetamide linker connects the pyrazole to a 4-cyanophenyl group.

Molecular Formula:  $C_{27}H_{34}N_6O_3$

Molecular Weight: 490.60 g/mol

The intricate three-dimensional arrangement of the stereocenters on the piperidine ring is crucial for its biological activity and warrants careful consideration in any synthetic or computational studies.

## Antibacterial Activity

While the patent WO2013030735A1 identifies "**Antibacterial agent 43**" as having antibacterial properties, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of bacterial strains, are not publicly available in the immediate search results. The pyrazole and acetamide moieties are present in numerous compounds with demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.<sup>[1]</sup> The presence of these pharmacophores within the structure of **Antibacterial agent 43** suggests a potential for broad-spectrum or targeted antibacterial efficacy. Further experimental evaluation is necessary to fully characterize its antimicrobial profile.

## Experimental Protocols

Detailed experimental protocols specific to the evaluation of **Antibacterial agent 43** are outlined within the patent document WO2013030735A1. For researchers aiming to replicate or build upon these findings, the following general methodologies for antimicrobial susceptibility testing are standard in the field.

## Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used and standardized technique.

Protocol:

- **Preparation of Bacterial Inoculum:** A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in the test wells.
- **Preparation of Antimicrobial Agent Dilutions:** A stock solution of **Antibacterial agent 43** is prepared in a suitable solvent (e.g., DMSO). A series of two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
- **Inoculation and Incubation:** Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.
- **Determination of MIC:** The MIC is determined as the lowest concentration of the agent at which there is no visible growth of the bacteria. This can be assessed visually or by using a plate reader.

## Agar Disk Diffusion Assay

This method provides a qualitative assessment of the susceptibility of a bacterium to an antimicrobial agent.

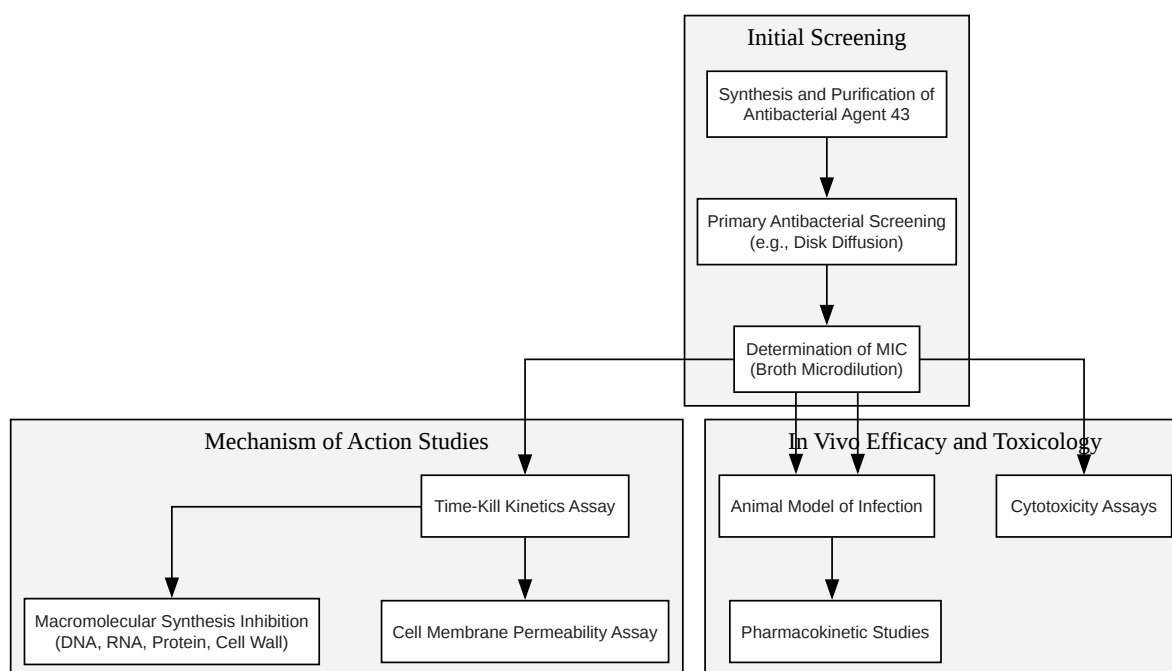
Protocol:

- **Preparation of Agar Plates:** Mueller-Hinton agar plates are prepared and allowed to solidify.
- **Inoculation:** The surface of the agar is uniformly inoculated with a standardized bacterial suspension (adjusted to a 0.5 McFarland standard).

- Application of Disks: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of **Antibacterial agent 43** and placed on the inoculated agar surface.
- Incubation: The plates are incubated at 35-37°C for 16-20 hours.
- Measurement of Inhibition Zones: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the agent.

## Logical Workflow for Antibacterial Agent Evaluation

The following diagram illustrates a typical workflow for the initial evaluation of a novel antibacterial agent like compound 43.



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## References

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